REACTION_SMILES
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[CH3:1][CH:2]1[O:3][c:4]2[c:5]([cH:7][cH:8][cH:9][c:10]2[N+:11]([O-:12])=[O:13])[CH2:6]1.[H:14][H:15].[Mg+2:16].[O-:17][S:18](=[O:19])(=[O:20])[O-:21].[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1>>[CH3:1][CH:2]1[O:3][c:4]2[c:5]([cH:7][cH:8][cH:9][c:10]2[NH2:11])[CH2:6]1
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Name
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CC1Cc2cccc([N+](=O)[O-])c2O1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1Cc2cccc([N+](=O)[O-])c2O1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+2]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Type
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product
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Smiles
|
CC1Cc2cccc(N)c2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |